molecular formula C17H17F2NO2S B6600311 rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride CAS No. 2227033-90-9

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

Cat. No. B6600311
CAS RN: 2227033-90-9
M. Wt: 337.4 g/mol
InChI Key: KJSWZMORWSYZLV-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride (RBPF) is a synthetic organic compound that is used in scientific research for a wide range of applications. It is a colorless, odorless, crystalline solid that is soluble in water and other organic solvents. RBPF is used in a variety of biochemical and physiological experiments, as well as in the development of new drugs.

Scientific Research Applications

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is used in a variety of scientific research applications. It is used in biochemical and physiological experiments to study the effects of a wide range of compounds on cells and tissues. rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is also used in the development of new drugs, as it can be used to screen for compounds that have the potential to interact with target proteins and receptors. Additionally, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions.

Mechanism of Action

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is a sulfonyl fluoride that acts as a reversible inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction. The binding is reversible, meaning that the inhibitor can be removed from the active site, allowing the enzyme to resume its normal activity.
Biochemical and Physiological Effects
rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride has been used to study the effects of various compounds on cells and tissues. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. It has also been used to study the effects of compounds on neurotransmitter receptors. Additionally, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride has been used to study the effects of compounds on the immune system, as well as the effects of compounds on cell division, apoptosis, and gene expression.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride has several advantages for laboratory experiments. It is a reversible inhibitor, meaning that it can be removed from the active site of the enzyme, allowing the enzyme to resume its normal activity. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is not a very specific inhibitor, meaning that it can inhibit multiple enzymes, making it difficult to study the effects of a single enzyme.

Future Directions

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of potential future applications. It could be used to study the effects of compounds on other enzymes and proteins, as well as to develop new drugs. Additionally, it could be used to study the effects of compounds on gene expression and cell division. Furthermore, it could be used to study the effects of compounds on the immune system and to study the effects of compounds on neurotransmitter receptors. Finally, it could be used to study the effects of compounds on metabolism and drug metabolism.

Synthesis Methods

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is synthesized via a reaction between 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl chloride and potassium fluoride. This reaction is performed in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at a temperature of 80-90°C. The reaction yields a white solid that is then dried and recrystallized to yield pure rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride.

properties

IUPAC Name

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSWZMORWSYZLV-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

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